2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

説明

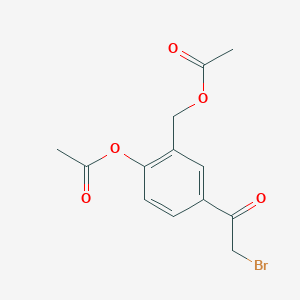

Structure

2D Structure

特性

IUPAC Name |

[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPOKCPMZBJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461048 | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-07-2 | |

| Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate typically involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amide derivative.

Hydrolysis: The major products are 5-(2-bromoacetyl)benzyl alcohol and acetic acid.

科学的研究の応用

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studies related to enzyme inhibition and protein function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares key attributes of 2-acetoxy-5-(2-bromoacetyl)benzyl acetate with structurally related compounds:

Key Observations:

Reactivity :

- The bromoacetyl group in this compound and 3-(2-bromoacetyl)coumarin enables nucleophilic substitution (e.g., with amines or thiols), making both valuable for synthesizing heterocycles .

- Benzyl acetate , lacking electrophilic sites, is primarily stable and undergoes hydrolysis under acidic/basic conditions .

Solubility and Stability :

- The acetoxy groups in the target compound improve solubility in polar organic solvents compared to methyl esters (e.g., methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) .

- Benzyl phenyl acetate exhibits higher thermal stability (boiling point: 317–319°C) due to its bulky phenyl group, contrasting with benzyl acetate’s lower boiling point (~215°C) .

生物活性

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. The compound features an acetoxy group and a bromoacetyl moiety, which are crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 313.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 24085-00-1 |

The biological activity of this compound primarily involves its ability to interact with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is significant in enzyme inhibition studies and protein function analyses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by covalently modifying their active sites. For instance, studies have shown that it can inhibit serine proteases, which are critical in various physiological processes.

Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modify protein functions may lead to the suppression of tumor growth .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal models, it has been observed that higher doses can lead to adverse effects, including reduced survival rates and increased tumor incidences in certain organs. However, at lower doses, the compound showed no significant toxicity, indicating a potential therapeutic window for its application in drug development .

Case Studies

- Enzyme Interaction Study : A study focused on the interaction of this compound with human serum albumin revealed that the compound binds effectively to the protein, suggesting potential applications in drug delivery systems.

- Antitumor Activity Assessment : In a controlled experiment involving various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Applications in Research

The compound serves as an important intermediate in organic synthesis and has applications in:

- Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting specific diseases.

- Biochemical Research : Utilized in studies investigating enzyme-substrate interactions and protein modifications.

Comparison with Related Compounds

Compared to similar compounds like 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate, the bromo derivative exhibits enhanced reactivity due to the larger size and electronegativity of bromine, making it a more potent candidate for substitution reactions.

| Compound | Reactivity Level |

|---|---|

| This compound | High |

| 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate | Moderate |

| 2-Acetoxy-5-(2-fluoroacetyl)benzyl acetate | Low |

Q & A

Basic: What are the recommended synthetic routes for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step esterification and bromoacetylation. A plausible route includes:

- Step 1: Acetylation of a phenolic precursor (e.g., 5-hydroxybenzyl acetate) using acetic anhydride under anhydrous conditions.

- Step 2: Bromoacetylation at the 5-position via Friedel-Crafts acylation with bromoacetyl bromide, catalyzed by Lewis acids like AlCl₃ .

- Optimization Tips:

- Control reaction temperature (0–5°C) to minimize side reactions from the bromoacetyl group’s reactivity .

- Use high-purity reagents to avoid competing hydrolysis of acetyl groups .

- Monitor reaction progress via TLC or HPLC, referencing spectral libraries (e.g., NIST Chemistry WebBook) for intermediate validation .

Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve molecular geometry and confirm regioselectivity of bromoacetylation. Single-crystal studies (e.g., Acta Crystallographica Section E protocols) reveal bond angles and packing interactions, critical for stability assessments .

- Mass Spectrometry (MS): High-resolution MS (e.g., mzCloud) validates molecular weight (C₁₃H₁₃BrO₅) and fragmentation patterns .

Advanced: How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The bromoacetyl moiety acts as a potent electrophile due to the electron-withdrawing acetyl group adjacent to bromine. Key considerations:

- Reactivity Trends:

- Kinetic Studies: Use stopped-flow techniques to measure rate constants in varying solvents (e.g., DMF vs. THF). Polar aprotic solvents enhance nucleophilicity but may destabilize intermediates .

Advanced: What strategies mitigate instability during storage, considering its bromo and acetyloxy groups?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

- Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., benzoic acid derivatives) indicate hydrolytic pathways .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies often arise from purity variations or assay-specific conditions. Recommended approaches:

- Reproducibility Framework:

- Meta-Analysis: Compare datasets from REAXYS_BIOCATALYSIS and PISTACHIO to identify structure-activity relationships (SAR) obscured by assay variability .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。